molecular formula C14H14N2O3 B3082087 (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid CAS No. 1119450-99-5

(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid

Cat. No.: B3082087
CAS No.: 1119450-99-5
M. Wt: 258.27 g/mol
InChI Key: CGKHUVNPONYDDE-UHFFFAOYSA-N
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Description

(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid is an organic compound that features a unique structure combining an imidazole ring, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and imidazole.

    Formation of Intermediate: The first step involves the reaction of 4-methoxybenzaldehyde with imidazole in the presence of a suitable base to form the intermediate 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde.

    Aldol Condensation: The intermediate undergoes an aldol condensation with acrylic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]carboxylic acid.

    Reduction: Formation of 3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]propanol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid is unique due to its combination of an imidazole ring, a methoxy group, and an acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(imidazol-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-13-4-2-11(3-5-14(17)18)8-12(13)9-16-7-6-15-10-16/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKHUVNPONYDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174206
Record name 3-[3-(1H-Imidazol-1-ylmethyl)-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-99-5
Record name 3-[3-(1H-Imidazol-1-ylmethyl)-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(1H-Imidazol-1-ylmethyl)-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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